![molecular formula C14H13NO4S B1308440 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid CAS No. 178693-27-1](/img/structure/B1308440.png)

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

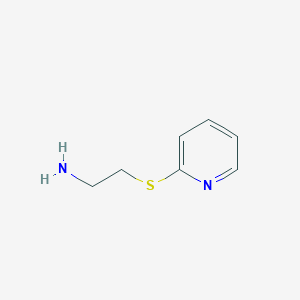

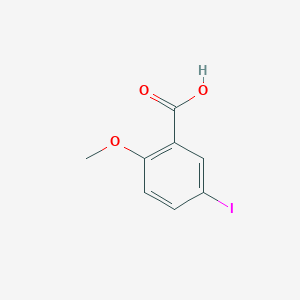

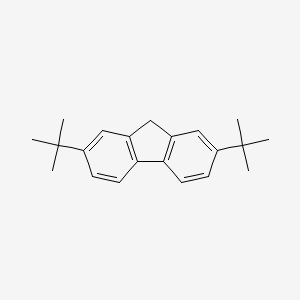

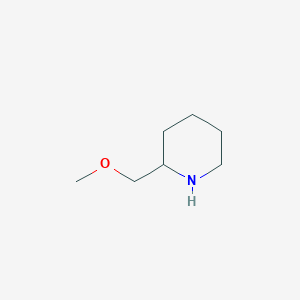

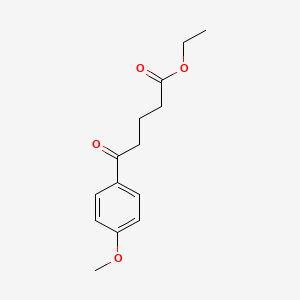

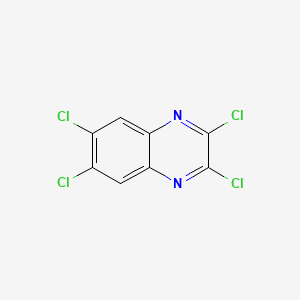

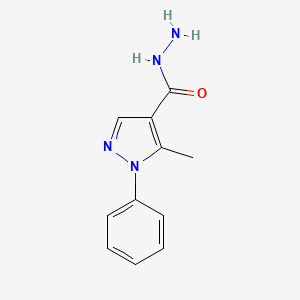

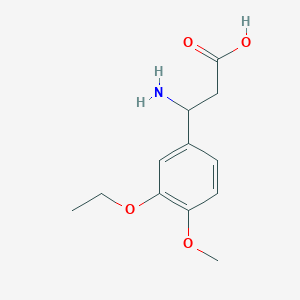

The compound 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It is characterized by the presence of a phenylsulfonyl group attached to an amino methyl group in the para position of the benzoic acid. This structure is related to various compounds that have been synthesized and studied for their potential applications in materials science and pharmaceuticals.

Synthesis Analysis

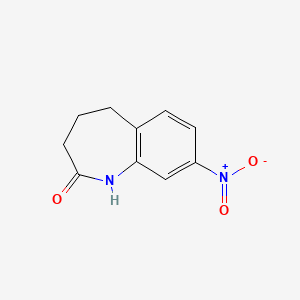

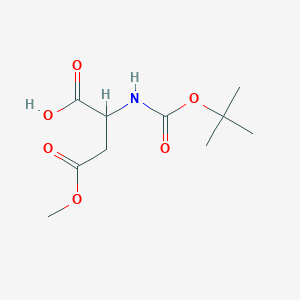

The synthesis of related compounds involves multiple steps, including reduction, methylation, oxidation, and purification processes. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is reported to achieve a high purity of over 98% and a total yield of 51.8% . Similarly, the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex involves the use of elemental analyses, FT-IR, 1H NMR, 13C{1H} NMR, and X-ray diffraction techniques .

Molecular Structure Analysis

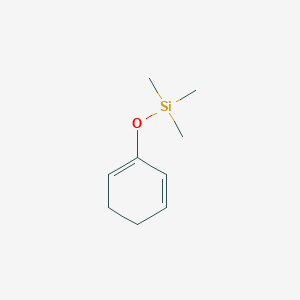

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of 4-(2-nitrophenylsulfonamido)benzoic acid and its complex was elucidated using X-ray structural characterization, revealing a polymeric structure in the crystalline state . The molecular structures and geometries of azo-benzoic acids were optimized using density functional theory, which is a common method for determining the electronic structure of molecules .

Chemical Reactions Analysis

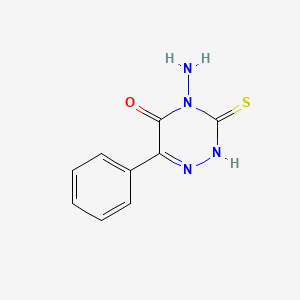

Chemical reactions involving these compounds can include acid-base dissociation and azo-hydrazone tautomerism, which are dependent on the solvent composition and pH of the medium . The reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid to form a proton transfer derivative is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the tri-n-butyltin(IV) complex of 4-(2-nitrophenylsulfonamido)benzoic acid exhibits different geometries in solution and solid states, affecting its physical state as a monomer or polymer . The spectroscopic properties, such as UV-VIS absorption spectra, provide insights into the behavior of these compounds in different solvents and under varying pH conditions . The thermal stability of these compounds is also an important physical property, as demonstrated by the good thermal stability of the proton transfer derivative formed from 4-aminoantipyrine and 2-mercaptobenzoic acid .

Aplicaciones Científicas De Investigación

Antagonist Activity and Selectivity

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid and its analogs have been explored for their potential as selective antagonists for various receptor subtypes. For instance, Naganawa et al. (2006) identified that a derivative of this compound acted as a functional antagonist for the EP1 receptor subtype, showcasing its selectivity in inhibiting specific pathways involved in inflammation and pain (Naganawa et al., 2006). Further research by the same group optimized the structure of these compounds to reduce inhibitory activity against hepatic cytochrome P450 isozymes, highlighting the potential for minimizing harmful drug interactions (Naganawa et al., 2006).

Metabolic Pathways and Enzyme Interaction

A study by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, revealed the metabolic pathways involving oxidative metabolism to various metabolites. This study showcases the role of cytochrome P450 enzymes in the metabolism of related compounds, providing insights into their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

Dineshkumar and Thirunarayanan (2019) reported the synthesis of 4-(substituted phenylsulfonamido)benzoic acids using a novel nano catalyst in ultrasound irradiation conditions. This research contributes to the development of efficient synthetic routes for such compounds, with applications in creating new pharmaceuticals (Dineshkumar & Thirunarayanan, 2019).

Structural and Kinetic Studies

Structural and kinetic studies have also been conducted to understand the behavior of compounds related to 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid. For example, Rublova et al. (2017) synthesized and characterized structural isomers of a related compound, providing insights into their molecular and electronic structures. This research aids in understanding the physical and chemical properties that influence the biological activity of these compounds (Rublova et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-(benzenesulfonamidomethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOGMPPUSGFJEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401238 |

Source

|

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid | |

CAS RN |

178693-27-1 |

Source

|

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-acetic acid](/img/structure/B1308374.png)

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)